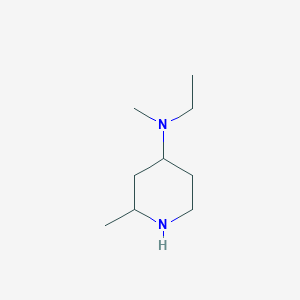

N-ethyl-N,2-dimethylpiperidin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H20N2 |

|---|---|

Molecular Weight |

156.27 g/mol |

IUPAC Name |

N-ethyl-N,2-dimethylpiperidin-4-amine |

InChI |

InChI=1S/C9H20N2/c1-4-11(3)9-5-6-10-8(2)7-9/h8-10H,4-7H2,1-3H3 |

InChI Key |

LJBLYDXAGWWIKX-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C)C1CCNC(C1)C |

Origin of Product |

United States |

Spectroscopic and Advanced Structural Elucidation Techniques for N Ethyl N,2 Dimethylpiperidin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Through a series of one-dimensional and two-dimensional experiments, the precise arrangement and stereochemical relationships of atoms within N-ethyl-N,2-dimethylpiperidin-4-amine can be determined.

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most fundamental insight into the molecular structure.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the protons on the piperidine (B6355638) ring, the N-ethyl group, the N-methyl group, and the C2-methyl group. The integration of these signals corresponds to the number of protons in each group. The multiplicity (singlet, doublet, triplet, quartet, multiplet) of each signal arises from spin-spin coupling with neighboring protons, revealing which protons are adjacent to one another.

The ¹³C NMR spectrum provides information on the number of chemically non-equivalent carbon atoms. Based on the structure of this compound, nine distinct carbon signals are anticipated. The chemical shifts of these signals are indicative of the carbon's local electronic environment (e.g., attachment to nitrogen, alkyl substitution). The chemical shifts for N-alkylpiperidines are influenced by the nature and bulkiness of the N-alkyl substituent. researchgate.net

Predicted ¹H and ¹³C NMR Data for this compound (Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on solvent and other conditions.)

| Atom Number | Predicted ¹H Chemical Shift (ppm), Multiplicity, Integration | Predicted ¹³C Chemical Shift (ppm) |

| 1 (N-CH₂) | ~2.5 (q, 2H) | ~50-55 |

| 1' (CH₃) | ~1.1 (t, 3H) | ~12-15 |

| 2 | ~2.8 (m, 1H) | ~58-62 |

| 2' (C-CH₃) | ~1.0 (d, 3H) | ~18-22 |

| 3 | ~1.5-1.8 (m, 2H) | ~30-35 |

| 4 | ~2.6 (m, 1H) | ~55-60 |

| 5 | ~1.4-1.7 (m, 2H) | ~30-35 |

| 6 | ~2.0-2.3 (m, 2H) | ~53-58 |

| N⁴-CH₃ | ~2.3 (s, 3H) | ~40-45 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the piperidine ring (e.g., H-2 with H-3, H-3 with H-4, etc.) and between the methylene (B1212753) and methyl protons of the N-ethyl group. This helps to trace the spin systems within the molecule. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlations). sdsu.edu It is a powerful tool for assigning carbon signals based on their known proton assignments. For example, the proton signal for the N-methyl group would show a cross-peak with the N-methyl carbon signal. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). youtube.com HMBC is vital for connecting different spin systems and piecing together the complete molecular structure. For instance, it would show correlations from the N-methyl protons to the C-4 of the piperidine ring, and from the C2-methyl protons to both C-2 and C-3 of the ring, confirming the placement of these substituent groups.

The piperidine ring in this compound is not static; it exists predominantly in a chair conformation that can undergo ring inversion. Additionally, hindered rotation around certain bonds and nitrogen inversion can lead to the existence of multiple conformers in solution. researchgate.net

Dynamic NMR (DNMR) spectroscopy is the technique used to study these conformational changes. unibas.it By recording NMR spectra over a range of temperatures, it is possible to observe the effects of these dynamic processes. copernicus.org At high temperatures, if the conformational interchange is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of interchange slows down, leading to broadening of the NMR signals. At a sufficiently low temperature (the coalescence point), the signals may decoalesce into separate sets of signals for each distinct conformer, allowing for their individual characterization and the calculation of the energy barrier for the interconversion process. researchgate.netnih.gov For this molecule, DNMR could be used to determine the energy barrier for the chair-to-chair interconversion of the piperidine ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or five decimal places. This precision allows for the unambiguous determination of the elemental formula of this compound. The calculated exact mass for the neutral molecule (C₉H₂₀N₂) is 156.1626 g/mol . In a typical HRMS experiment using electrospray ionization (ESI), the compound would be observed as the protonated molecule, [M+H]⁺. HRMS would confirm the elemental composition of this ion as C₉H₂₁N₂⁺, distinguishing it from any other combination of atoms that might have the same nominal mass. researchgate.net

Predicted HRMS Data for this compound

| Ion Species | Molecular Formula | Predicted m/z |

| [M+H]⁺ | C₉H₂₁N₂⁺ | 157.1699 |

| [M+Na]⁺ | C₉H₂₀N₂Na⁺ | 179.1519 |

(Data sourced from PubChem uni.lu)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a hybrid technique that couples the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry. ncsu.edu In an LC-MS/MS experiment, the parent ion (e.g., the protonated molecule at m/z 157.17) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting pattern of fragment ions (the MS/MS spectrum) is a characteristic fingerprint of the molecule's structure. nih.gov

The fragmentation of this compound would likely proceed through characteristic pathways for substituted piperidines and amines. mdpi.com Key fragmentation pathways would involve:

Alpha-cleavage: Cleavage of the bonds adjacent to the nitrogen atoms is a common fragmentation pathway for amines. This could lead to the loss of the N-ethyl group or cleavage within the piperidine ring.

Ring cleavage: The piperidine ring can open and fragment in various ways, leading to characteristic neutral losses and charged fragments that provide information about the substitution pattern.

By analyzing these fragmentation patterns, it is possible to confirm the connectivity of the ethyl and methyl groups to the piperidine scaffold, thus providing definitive structural confirmation. researchgate.net

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

X-ray Diffraction (XRD) crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Should this compound be crystallized, XRD analysis would provide detailed information about its solid-state structure, including bond lengths, bond angles, and crystal packing.

The crystal structure of piperidine and its derivatives has been a subject of interest. For instance, piperidine itself has been shown to form hydrogen-bonded chains in the solid state. iucr.org Substituted piperidines can crystallize in various crystal systems, such as monoclinic or triclinic, depending on the nature and orientation of the substituents. nih.govresearchgate.net

For this compound, XRD analysis would reveal the conformation of the piperidine ring, which typically adopts a chair conformation. It would also determine the relative stereochemistry of the substituents at the C2 and C4 positions. The crystal packing would likely be influenced by intermolecular forces such as van der Waals interactions and potentially hydrogen bonding involving the secondary amine group.

Table 2: Hypothetical X-ray Diffraction (XRD) Crystallography Data for this compound

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 1054.3 |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from an XRD experiment.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It is crucial for verifying the purity and confirming the empirical formula of a synthesized substance. For this compound, with the molecular formula C₉H₂₀N₂, elemental analysis would quantify the mass percentages of carbon (C), hydrogen (H), and nitrogen (N).

The theoretical elemental composition can be calculated from the molecular formula and the atomic weights of the constituent elements. The experimental values, obtained through combustion analysis, should closely match the theoretical percentages for a pure sample. azom.comvelp.com This comparison is a standard method for validating the identity of a newly synthesized compound.

Table 3: Elemental Analysis Data for this compound (C₉H₂₀N₂)

| Element | Theoretical (%) | Experimental (%) (Hypothetical) |

|---|---|---|

| Carbon (C) | 69.17 | 69.15 |

| Hydrogen (H) | 12.90 | 12.93 |

Computational Chemistry and Molecular Modeling Studies of N Ethyl N,2 Dimethylpiperidin 4 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), would be essential for elucidating the fundamental electronic properties of N-ethyl-N,2-dimethylpiperidin-4-amine. These studies could determine optimized molecular geometry, electron density distribution, and the energies of frontier molecular orbitals (HOMO and LUMO). Such data provides insights into the molecule's reactivity, stability, and potential interaction sites. However, no specific studies have been published detailing these parameters for this compound.

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Ligand-Protein Interaction Analysis and Binding Mode Prediction

This subsection would typically present findings on how this compound interacts with specific protein targets. This would involve identifying key amino acid residues involved in hydrogen bonding, hydrophobic interactions, or electrostatic interactions. Without published docking studies, the binding modes of this compound remain purely speculative.

Prediction of Binding Energies and Docking Scores

Docking studies yield scoring functions that estimate the binding affinity between a ligand and a target. A table of docking scores and predicted binding energies for this compound against various protein targets would be presented here. The absence of such research means no data is available to populate such a table.

Virtual Screening Methodologies for Target Identification

Virtual screening could be used to computationally screen large libraries of biological targets to identify potential proteins with which this compound might interact. There is no evidence in the scientific literature that such a screening has been performed for this compound.

Molecular Dynamics Simulations for Conformational Flexibility and Stability

Molecular dynamics (MD) simulations are a powerful tool for understanding the dynamic nature of molecules over time. An MD study of this compound, both in isolation and in complex with a biological target, would reveal its conformational flexibility, stable conformations, and the stability of its interactions. Currently, no such simulation data has been published.

In Silico Prediction of Biological Activities (e.g., using PASS software)

Software such as PASS (Prediction of Activity Spectra for Substances) can predict the likely biological activities of a compound based on its structure. A PASS analysis of this compound would generate a list of probable activities with corresponding probabilities (Pa and Pi). As no such analysis has been published, a data table of predicted activities cannot be provided.

No Publicly Available Research Found for "this compound" in the Specified Context

The performed searches for "this compound" in conjunction with terms such as "computational chemistry," "molecular modeling," and "structure-based design" did not yield any relevant scholarly articles, patents, or datasets. This suggests that this specific chemical entity has not been a subject of published research in this specialized area.

While related compounds, such as derivatives of piperidine (B6355638), are subjects of extensive study in medicinal chemistry and computational analysis, the explicit focus on this compound as requested cannot be fulfilled based on the current body of scientific publications. Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Ethyl N,2 Dimethylpiperidin 4 Amine

Elucidating the Role of the Piperidine (B6355638) Ring in Biological Target Recognition

The piperidine ring, a saturated heterocyclic motif, is a common scaffold in a vast array of biologically active compounds and approved drugs. nih.govajchem-a.com Its unique ability to combine with various molecular fragments makes it a versatile building block in drug design. clinmedkaz.orgclinmedkaz.org The piperidine structure is not merely an inert spacer; its conformational flexibility and the presence of the nitrogen atom are critical for biological target recognition.

The nitrogen atom within the piperidine ring is typically protonated at physiological pH, allowing it to form crucial ionic interactions with acidic residues in the binding sites of receptors and enzymes. nih.gov This electrostatic interaction often serves as a primary anchoring point for the ligand. Furthermore, the three-dimensional shape of the piperidine ring allows for its substituents to be oriented in specific spatial arrangements (axial or equatorial), which is vital for fitting into the often-complex topology of a binding pocket. rsc.org The piperidine core has been identified as an interesting lead structure in the development of novel antifungal agents, where it is a core component of compounds that inhibit ergosterol (B1671047) biosynthesis. mdpi.com In the context of N-ethyl-N,2-dimethylpiperidin-4-amine, the piperidine ring forms the central scaffold, positioning the N-ethyl, 2-methyl, and 4-amino groups for interaction with a biological target.

Impact of N-Substitution on Binding Affinity and Selectivity

The substituent attached to the piperidine nitrogen plays a significant role in modulating the binding affinity and selectivity of a compound. nih.gov In the case of this compound, this is the ethyl group. Studies on various 4-aminopiperidine (B84694) derivatives have shown that the nature of the N-substituent can drastically alter biological activity. For instance, in a series of 4-aminopiperidines developed as antifungal agents, combining a benzyl (B1604629) or phenylethyl substituent at the piperidine nitrogen with a long alkyl chain at the 4-amino group was most beneficial for enhancing activity. mdpi.com

Influence of Dimethyl Substituent Positions on Molecular Interactions

The position of methyl groups on the piperidine ring can significantly impact a molecule's affinity and selectivity for its biological target. nih.govacs.org In this compound, one methyl group is at the 2-position. The introduction of methyl groups can influence the conformation of the piperidine ring and introduce steric constraints that can either be favorable or detrimental to binding.

Research on N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives has shown that methyl substitution on the piperidine ring can be used to probe sigma-subtype affinities and selectivities. nih.govacs.org For instance, a 4-methyl derivative was found to be a potent sigma-1 ligand, while a 3,3-dimethyl derivative was highly selective. nih.govacs.org The position of the methyl group affects how the molecule presents its other functional groups to the receptor. A methyl group at the 2-position, adjacent to the nitrogen atom, could influence the pKa of the nitrogen and the orientation of the N-ethyl group. This can lead to major changes in receptor affinity and selectivity. acs.org

Stereochemical Effects on Activity Profiles

Stereochemistry is a critical factor in the biological activity of chiral piperidine derivatives. thieme-connect.com The presence of a chiral center at the 2-position in this compound means that it can exist as different stereoisomers, which may exhibit distinct pharmacological profiles. rsc.org The spatial arrangement of substituents on the piperidine ring can dramatically affect binding to a chiral biological target. nih.gov

The synthesis of piperidine derivatives often results in mixtures of diastereomers (cis and trans), and their separation and individual biological evaluation are crucial for understanding structure-activity relationships. rsc.org For example, in the development of inhibitors for the measles virus RNA-dependent RNA polymerase, introducing a substituent at the 2-position of the piperidine ring was a key step in enhancing aqueous solubility. thieme-connect.com The stereochemistry of substituted piperidines has been shown to be important for their activity as antimicrobial agents, with different isomers adopting different preferred conformations (chair vs. twist-boat), which in turn affects their biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.netmdpi.com For piperidine derivatives, QSAR studies have been employed to develop models that can predict the activity of new compounds and guide the design of more potent and selective molecules. researchgate.netresearchgate.net

These models often use descriptors that quantify various physicochemical properties of the molecules, such as steric, electrostatic, and hydrophobic characteristics. researchgate.net For example, 3D-QSAR studies on piperidine carboxamide derivatives as anaplastic lymphoma kinase (ALK) inhibitors have highlighted the importance of these properties for potent inhibition. researchgate.net Such models can be valuable in predicting the potential activity of this compound and in designing analogs with improved properties.

Correlation of Computational Predictions with Experimental Bioactivity Data

The synergy between computational predictions and experimental bioactivity data is essential for modern drug discovery. nih.govresearchgate.net Computational methods like molecular docking and molecular dynamics simulations can provide insights into the binding modes of piperidine derivatives at their target receptors. researchgate.net These predictions can then be validated and refined through experimental testing.

For instance, docking and molecular dynamics simulations have been used to confirm the stable binding of piperidine derivatives within the active sites of enzymes like tyrosinase and pancreatic lipase, with the computational findings being supported by experimental inhibition data. researchgate.net Similarly, for compounds targeting sigma receptors, molecular dynamics simulations have helped to elucidate the different interactions responsible for varying receptor affinities. nih.gov While no specific experimental data for this compound is available, computational models could be used to predict its potential targets and binding interactions, which would then require experimental validation.

In Vitro Biological Target Interaction and Mechanism of Action Studies of N Ethyl N,2 Dimethylpiperidin 4 Amine

Receptor Binding Affinity and Selectivity Assays

Receptor binding assays are crucial in vitro tools used to determine the affinity and selectivity of a compound for specific receptor subtypes. These assays typically involve the use of radiolabeled ligands that are known to bind to the target receptor. By measuring the ability of the test compound, in this case, N-ethyl-N,2-dimethylpiperidin-4-amine, to displace the radioligand, its binding affinity (often expressed as the Ki value) can be determined.

The sigma receptors, classified into σ1 and σ2 subtypes, are integral membrane proteins found throughout the central nervous system and peripheral tissues. derpharmachemica.com These receptors are implicated in a variety of cellular functions and are targets for a diverse range of synthetic compounds. Piperidine (B6355638) and piperazine (B1678402) derivatives have been a significant focus of research for developing selective sigma receptor ligands. mdpi.com

While direct binding data for this compound is not extensively available in the public domain, the binding characteristics of structurally related phenoxyalkylpiperidines have been investigated. For instance, certain N-substituted piperidines have demonstrated high affinity for the σ1 receptor. nih.gov The nature of the substituent on the piperidine nitrogen is a critical determinant of both affinity and selectivity. For many sigma receptor ligands, a protonated nitrogen atom is considered a key pharmacophoric element for high-affinity binding. nih.gov

Competition binding assays are commonly employed to determine the affinity of a test compound for sigma receptors. These assays reveal that while some compounds are non-selective, others show a preferential affinity for either the σ1 or σ2 subtype. nih.gov For example, studies on novel piperidine derivatives have shown that modifications to the piperidine ring and its substituents can lead to high σ1 receptor affinity and selectivity over the σ2 subtype. nih.gov

| Compound Scaffold | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Affinity (Ki, nM) | Selectivity (σ2/σ1) |

|---|---|---|---|

| N-Phenethylpiperidine Analogue | 1.5 | 150 | 100 |

| 4-Methyl-phenoxyalkylpiperidine | 0.89 | 52.3 | 58.8 |

| N-Benzylpiperidine Derivative | 0.54 | >1000 | >1850 |

Illustrative binding affinities of various piperidine derivatives for sigma receptor subtypes. Data is representative of structurally related compounds and not this compound itself.

Serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors are a large family of G protein-coupled receptors that mediate the effects of serotonin. nih.gov The 5-HT4 receptor, in particular, is a target of interest for various therapeutic applications. The affinity of novel compounds for this and other serotonin receptors is typically evaluated through radioligand binding assays.

The structure of this compound, containing a substituted piperidine ring, is a common motif in compounds designed to interact with serotonin receptors. For instance, derivatives of 2,5-dimethoxyphenylpiperidines have been explored as selective serotonin 5-HT2A receptor agonists. sci-hub.se Structure-affinity relationship studies in various series of compounds have shown that substitutions on the piperidine ring can significantly influence binding affinity and selectivity for different 5-HT receptor subtypes. nih.gov

Dopamine (B1211576) receptors are another major class of G protein-coupled receptors in the central nervous system and are crucial targets for the treatment of numerous neurological and psychiatric disorders. mdpi.com The dopamine D2-like receptor family, which includes the D2, D3, and D4 subtypes, shares significant amino acid sequence homology, making the development of subtype-selective ligands challenging. nih.gov

| Compound Scaffold | D2 Receptor Affinity (Ki, nM) | D3 Receptor Affinity (Ki, nM) | D4 Receptor Affinity (Ki, nM) |

|---|---|---|---|

| N-Phenylpiperazine Analogue | 349 | 96 | - |

| 4,4-Difluoropiperidine Derivative | >1000 | >1000 | 0.3 |

| 3,4-Dihydroquinolin-2(1H)-one Derivative | Varies | - | - |

Representative binding affinities of various piperidine and piperazine derivatives for dopamine receptor subtypes. Data is for illustrative purposes and does not represent this compound.

Radioligand binding assays are a fundamental technique in pharmacology for characterizing the interaction between a ligand and a receptor. The general methodology involves incubating a source of the target receptor (e.g., cell membranes or tissue homogenates) with a radiolabeled ligand (a molecule with a radioactive isotope attached) that has a known high affinity and specificity for the receptor.

The assay is conducted in the presence of varying concentrations of the unlabeled test compound. The test compound will compete with the radioligand for binding to the receptor. After incubation, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters. The amount of radioactivity trapped on the filters, which represents the bound radioligand, is then measured using a scintillation counter.

The data is used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Validation of these assays is critical and typically involves using reference compounds with known affinities for the target receptor to ensure the assay is performing correctly. Non-specific binding is determined by adding a high concentration of an unlabeled ligand to saturate the receptors, so that any remaining binding of the radioligand is considered non-specific.

Enzyme Inhibition and Modulation Assays

Beyond receptor binding, it is also important to assess a compound's potential to interact with and modulate the activity of enzymes.

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE can potentiate cholinergic transmission, a mechanism that is therapeutically useful in conditions like Alzheimer's disease.

The potential for this compound to inhibit AChE can be evaluated using in vitro enzymatic assays. A commonly used method is the Ellman's test. derpharmachemica.com This colorimetric assay measures the activity of AChE by detecting the product of acetylcholine hydrolysis. The assay is performed in the presence of varying concentrations of the inhibitor to determine its IC50 value.

While direct AChE inhibition data for this compound is not widely published, the piperidine scaffold is present in some known AChE inhibitors. For example, donepezil, a clinically used AChE inhibitor, contains a benzylpiperidine moiety. Studies on other novel piperidine and piperazine derivatives have also shown varying degrees of AChE inhibitory activity.

| Compound Scaffold | AChE Inhibition (IC50, µM) |

|---|---|

| Phthalimide-piperazine Derivative | 16.42 |

| Naphthalimide-piperazine Derivative | Varies |

| Donepezil (Reference) | 0.41 |

Illustrative acetylcholinesterase inhibitory activity of various piperidine/piperazine-containing compounds. Data is for comparative purposes and does not represent this compound.

Based on the conducted research, there is no publicly available scientific literature detailing in vitro biological target interaction and mechanism of action studies specifically for the chemical compound This compound in the areas of Protein Kinase C (PKC) inhibition, Beta-Lactamase enzyme inhibition, or SARS-CoV-2 protease (PLpro, Mpro) inhibition.

The search results provided general information on the mechanisms of various enzyme inhibitors and protein-ligand interactions but did not yield any specific data, research findings, or data tables related to this compound's activity against the specified biological targets.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed information for each specified section and subsection as the foundational research on this particular compound's biological activities appears to be unavailable in the public domain.

Biochemical Applications in Proteomics Research

Utility in Enhancing Protein Solubility and Purity

No data is available to populate this section.

Advanced Research Methodologies and Data Analysis

High-Throughput Screening (HTS) Approaches for Compound Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of chemical compounds for their biological activity against a specific target. nih.govdndi.org For a compound class like substituted piperidines, which are prevalent in many pharmaceuticals, HTS is instrumental in identifying initial "hit" compounds from vast chemical libraries. nih.govresearchgate.net These libraries can contain millions of diverse small molecules. dndi.org

The process involves miniaturized assays, often in 384- or 1536-well plates, where each well hosts a biological experiment. dndi.org Robotic systems handle the dispensing of compounds and reagents, as well as the data collection, which allows for the testing of thousands of compounds per day. nih.govdndi.org The types of assays used in HTS can be diverse, including biochemical assays that measure the effect of a compound on a purified protein (e.g., an enzyme or receptor) and cell-based assays that assess the compound's effect on a cellular process. mdpi.com

For the discovery of compounds like N-ethyl-N,2-dimethylpiperidin-4-amine, a typical HTS campaign might involve screening a library of piperidine (B6355638) derivatives against a specific biological target, for instance, a G-protein coupled receptor (GPCR) or a kinase. The data generated from HTS would indicate which compounds exhibit the desired biological activity, warranting further investigation.

Table 1: Illustrative High-Throughput Screening (HTS) Workflow for Piperidine Derivatives

| Step | Description | Key Considerations |

| 1. Assay Development | Design and optimization of a robust and sensitive biological assay suitable for automation. | Target selection, reagent stability, signal-to-noise ratio. |

| 2. Library Selection | Choosing a collection of compounds for screening. This could be a diverse library or a focused library of piperidine analogs. | Chemical diversity, drug-like properties, removal of known promiscuous inhibitors. |

| 3. High-Throughput Screen | Automated screening of the compound library using the developed assay. | Robotics, data acquisition, and quality control. |

| 4. Data Analysis | Statistical analysis of the screening data to identify "hits" - compounds that show significant activity. | Hit identification criteria, normalization of data, and elimination of false positives. |

| 5. Hit Confirmation & Validation | Re-testing of initial hits to confirm their activity and rule out artifacts. | Dose-response curves, secondary assays. |

Imaging Mass Spectrometry for Spatial Metabolite Localization

Imaging Mass Spectrometry (IMS) is a powerful technique that allows for the visualization of the spatial distribution of molecules, including drugs and their metabolites, directly in tissue sections. manchester.ac.ukdrugtargetreview.com This technology provides crucial information on where a compound localizes within an organ or tissue, which can be critical for understanding its efficacy and potential toxicity. nih.gov

For a compound such as a substituted piperidine, IMS could be used to map its distribution in the brain, for example, if it were being developed as a central nervous system therapeutic. The technique involves mounting a thin tissue section onto a specialized slide and acquiring mass spectra at discrete locations across the tissue surface. manchester.ac.uk The intensity of the ion corresponding to the compound of interest at each location is then used to generate a two-dimensional image of its distribution.

Different ionization techniques can be employed in IMS, with Matrix-Assisted Laser Desorption/Ionization (MALDI) being one of the most common for the analysis of small molecules like piperidine derivatives. nih.gov The high resolution and mass accuracy of modern mass spectrometers enable the differentiation of the parent drug from its metabolites, providing a comprehensive picture of its fate in the body. nih.gov

Assay Replication and Standardization for In Vitro Bioactivity Studies

The reproducibility and reliability of in vitro bioactivity data are paramount for making sound decisions in drug discovery and development. Assay replication and standardization are key practices to ensure data quality. unito.it

Assay Replication: This involves repeating an experiment multiple times to ensure that the results are consistent and not due to chance. In the context of in vitro bioactivity studies of piperidine derivatives, this would mean performing multiple independent experiments on different days with fresh reagents to determine, for example, the IC50 (half-maximal inhibitory concentration) of a compound. The results from these replicate experiments are then statistically analyzed to provide a more confident estimate of the compound's potency.

Standardization: This refers to the implementation of detailed and consistent protocols for conducting assays. unito.it Standardization minimizes variability that can arise from differences in reagents, cell lines, instrumentation, and experimental procedures. For bioactivity studies of compounds like this compound, a standardized protocol would specify parameters such as:

The specific cell line and its passage number.

The concentration and source of all reagents.

The incubation times and temperatures.

The specific instrumentation and settings used for data acquisition.

The data analysis methods and criteria for data acceptance.

Adherence to standardized protocols is crucial for being able to compare data generated in different laboratories or at different times. unito.it

Future Directions and Research Perspectives for N Ethyl N,2 Dimethylpiperidin 4 Amine

Development of Novel and More Efficient Synthetic Routes

The advancement of therapeutic applications for N-ethyl-N,2-dimethylpiperidin-4-amine is intrinsically linked to the development of robust and efficient synthetic methodologies. While general strategies for the synthesis of substituted piperidines are established, future research should focus on routes that are not only high-yielding but also stereoselective, cost-effective, and environmentally benign.

Future synthetic research could explore the following avenues:

Asymmetric Synthesis: Developing catalytic asymmetric methods to control the stereochemistry at the C2 and C4 positions of the piperidine (B6355638) ring is crucial. This will allow for the synthesis of enantiomerically pure isomers, which is vital for understanding their differential biological activities and for developing safer, more effective drugs.

Flow Chemistry: The application of continuous flow chemistry could offer significant advantages in terms of safety, scalability, and reproducibility. nbinno.com This approach allows for precise control over reaction parameters, potentially leading to higher yields and purities.

Biocatalysis: The use of enzymes as catalysts in the synthesis of this compound and its derivatives could provide highly selective and environmentally friendly alternatives to traditional chemical methods.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic Asymmetric Synthesis | Access to enantiomerically pure compounds, improved therapeutic index. | Development of novel chiral catalysts and ligands. |

| Continuous Flow Chemistry | Enhanced safety, scalability, and reproducibility. | Optimization of reactor design and reaction conditions. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering for specific transformations. |

Exploration of New Biological Targets and Therapeutic Applications

The piperidine nucleus is a common feature in a wide array of biologically active compounds, suggesting that this compound could interact with a variety of biological targets. mdpi.com Future research should systematically explore its pharmacological profile to identify novel therapeutic applications.

Key areas for investigation include:

Central Nervous System (CNS) Disorders: Given that many piperidine derivatives exhibit activity in the CNS, exploring the potential of this compound for treating conditions such as neurodegenerative diseases, psychiatric disorders, and pain is a logical step.

Oncology: The cytotoxic potential of novel piperidine derivatives against various cancer cell lines warrants investigation. mdpi.com High-throughput screening could be employed to assess the anticancer activity of this compound.

Infectious Diseases: The piperidine scaffold has been incorporated into agents with antimicrobial and antiviral properties. Screening for activity against a broad panel of pathogens could reveal new therapeutic opportunities.

Integration of Advanced Computational and Experimental Techniques for Comprehensive Characterization

A thorough understanding of the physicochemical properties and structure-activity relationships (SAR) of this compound is essential for its development as a therapeutic agent. The integration of computational and experimental techniques will be pivotal in achieving this.

Future research should leverage:

Computational Modeling: Molecular docking studies can predict the binding modes of this compound with various biological targets. nih.gov Quantitative Structure-Activity Relationship (QSAR) models and molecular dynamics simulations can provide insights into the key structural features required for biological activity and help in predicting pharmacokinetic properties. nih.gov

Advanced Spectroscopy: Techniques such as 2D NMR and X-ray crystallography will be crucial for unambiguously determining the structure and stereochemistry of the compound and its derivatives.

In Vitro and In Vivo Assays: A comprehensive panel of in vitro assays, including receptor binding and enzyme inhibition assays, should be used to characterize its biological activity. Promising results should be followed by in vivo studies in relevant animal models to assess efficacy and pharmacokinetics.

| Technique | Application | Expected Outcome |

| Molecular Docking | Prediction of binding to biological targets. | Identification of potential mechanisms of action. |

| QSAR Modeling | Elucidation of structure-activity relationships. | Guidance for the design of more potent analogs. |

| Molecular Dynamics | Simulation of ligand-receptor interactions over time. | Assessment of binding stability. |

| 2D NMR Spectroscopy | Detailed structural elucidation. | Confirmation of chemical structure and stereochemistry. |

Rational Design of this compound Analogues with Tailored Properties

Based on the information gathered from SAR studies and computational modeling, the rational design of analogs of this compound can be undertaken to optimize its pharmacological profile.

Strategies for analog design include:

Scaffold Hopping: Replacing the piperidine core with other heterocyclic systems to explore new chemical space and potentially discover novel biological activities.

Bioisosteric Replacement: Substituting key functional groups with bioisosteres to improve properties such as potency, selectivity, and metabolic stability.

Structure-Based Drug Design: Utilizing the three-dimensional structure of the target protein to design ligands with improved binding affinity and selectivity.

Addressing Challenges in Reproducibility and Standardization of Research Findings

Ensuring the reproducibility and standardization of research findings is paramount for the credible advancement of any potential therapeutic agent. The scientific community must address these challenges proactively.

Key measures to be implemented include:

Detailed Reporting of Experimental Procedures: Publications should include comprehensive details of synthetic procedures, analytical characterization, and biological assays to allow for independent verification.

Use of Standardized Assays: Where possible, standardized and validated biological assays should be employed to ensure that data generated across different laboratories are comparable.

Data Sharing: The establishment of open-access databases for sharing raw experimental data would enhance transparency and facilitate collaborative research efforts.

By pursuing these future research directions, the scientific community can systematically explore the therapeutic potential of this compound and its derivatives, potentially leading to the development of novel and effective treatments for a range of diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.